4,6-Dimethylpyridazin-3-amine

Medicinal Chemistry Salt Selection Solid-Phase Extraction

4,6-Dimethylpyridazin-3-amine is a heterocyclic primary amine with a 1,2-diazine core methylated at positions 4 and It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the dimethyl substitution pattern distinctly modulates electronic and steric properties relative to unsubstituted or mono-methyl analogs. Its predicted pKa of 5.91 differentiates it from the parent 3-aminopyridazine (pKa 4.88), indicating measurably higher basicity that impacts salt formation, purification strategy, and reactivity in Buchwald-Hartwig or nucleophilic aromatic substitution sequences.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 17258-21-8
Cat. No. B098446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyridazin-3-amine
CAS17258-21-8
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1N)C
InChIInChI=1S/C6H9N3/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3,(H2,7,9)
InChIKeyXYAZKWZBYYIWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpyridazin-3-amine (CAS 17258-21-8): Sourcing & Specification Baseline for the 3-Amino-4,6-dimethylpyridazine Scaffold


4,6-Dimethylpyridazin-3-amine is a heterocyclic primary amine with a 1,2-diazine core methylated at positions 4 and 6. It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the dimethyl substitution pattern distinctly modulates electronic and steric properties relative to unsubstituted or mono-methyl analogs . Its predicted pKa of 5.91 differentiates it from the parent 3-aminopyridazine (pKa 4.88), indicating measurably higher basicity that impacts salt formation, purification strategy, and reactivity in Buchwald-Hartwig or nucleophilic aromatic substitution sequences .

Why Generic Pyridazin-3-amine Substitution Fails: Quantifiable Basicity, Steric, and Reactivity Differences for 4,6-Dimethylpyridazin-3-amine


In-class compounds cannot be freely interchanged because the 4,6-dimethyl substitution shifts the amine basicity by over one log unit relative to 3-aminopyridazine, alters the steric environment around the reactive NH2 handle, and changes the electron density of the diazine ring . These differences manifest in divergent reactivity in metal-catalyzed couplings, differential protonation states under physiological or chromatographic conditions, and altered hydrogen-bonding capacity, making the dimethyl variant a non-fungible building block for lead optimization campaigns that demand precise electronic tuning .

Quantitative Differentiation Guide: 4,6-Dimethylpyridazin-3-amine vs. Closest Analogs


Amine Basicity (pKa): 1.03 log-unit increase over 3-aminopyridazine alters protonation-driven selection

The 4,6-dimethyl substitution elevates the predicted pKa of the 3-amino group to 5.91, compared to 4.88 for 3-aminopyridazine, 5.31 for 4-methylpyridazin-3-amine, and 5.48 for 6-methylpyridazin-3-amine . This 1.03-unit increase over the parent scaffold translates to a ~10× higher concentration of the free base at pH 5.91, directly impacting retention time in reversed-phase chromatography, extraction efficiency in acidic workup, and stoichiometry in acid-mediated deprotections.

Medicinal Chemistry Salt Selection Solid-Phase Extraction

Boiling Point: Lower than 3-aminopyridazine, enabling milder distillation-based purification

4,6-Dimethylpyridazin-3-amine exhibits a boiling point of 317.9°C at 760 mmHg, which is 8.3°C lower than 3-aminopyridazine (326.2°C) . This reduction, attributable to decreased intermolecular hydrogen bonding from the sterically shielded NH2, can be exploited in fractional distillation or short-path distillation setups where lower thermal exposure improves recovery of thermally sensitive intermediates.

Process Chemistry Purification Thermal Stability

Dihydroorotase Inhibition: Weak millimolar activity defines a selectivity window

In a mouse Ehrlich ascites carcinoma dihydroorotase assay at pH 7.37, 4,6-dimethylpyridazin-3-amine showed an IC50 of 1.00 × 10⁶ nM (1 mM), compared to another pyridazine derivative that exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) . While neither compound is a potent inhibitor, the 5.6-fold higher IC50 of the 4,6-dimethyl analog indicates that the methyl substituents reduce affinity for the dihydroorotase active site, an important consideration when selecting a pyridazine building block for projects where off-target inhibition of pyrimidine biosynthesis must be minimized.

Anticancer Research Pyrimidine Biosynthesis Target Selectivity

Optimal Application Scenarios for 4,6-Dimethylpyridazin-3-amine Based on Quantified Evidence


Medicinal Chemistry: Lead Optimization Requiring Elevated Amine Basicity

When a SAR campaign demands a pyridazin-3-amine core with the highest free-base fraction at weakly acidic pH, 4,6-dimethylpyridazin-3-amine (pKa 5.91) provides a >10× advantage in free amine concentration over 3-aminopyridazine (pKa 4.88), enabling different protonation-dependent binding interactions, absorption profiles, and salt stoichiometries .

Process Chemistry: Distillation-Friendly Intermediate with Lower Boiling Point

For multi-step syntheses requiring purification of the pyridazin-3-amine intermediate by distillation, the 8.3°C lower boiling point of 4,6-dimethylpyridazin-3-amine (317.9°C) compared to 3-aminopyridazine (326.2°C) reduces thermal degradation risk and energy input, translating to improved yield and purity in pilot-scale campaigns .

Anticancer Probe Design: Minimizing Off-Target Dihydroorotase Activity

In target-based drug discovery where pyrimidine biosynthesis pathway interference is undesirable, the weak millimolar dihydroorotase inhibition (IC50 = 1 mM) of 4,6-dimethylpyridazin-3-amine provides a selectivity window vs. more potent pyridazine-based dihydroorotase inhibitors (e.g., 180 µM comparator), reducing the probability of mechanism-related cytotoxicity from nucleotide depletion .

Quote Request

Request a Quote for 4,6-Dimethylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.